molecular formula C8H7F2NO3 B1485372 2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid CAS No. 2092293-24-6

2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

Cat. No.: B1485372
CAS No.: 2092293-24-6
M. Wt: 203.14 g/mol
InChI Key: WJNBMFUYAAFEMN-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid (CAS 2092293-24-6) is a high-value chemical building block for pharmaceutical and biochemical research. This compound belongs to a class of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid derivatives that have demonstrated significant potential as dual inhibitors of key inflammatory enzymes . Scientific studies on its structural analogs show potent and selective inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . This dual mechanism of action is a targeted strategy in anti-inflammatory research, as it may provide efficacy while mitigating side effects associated with traditional NSAIDs . The molecular docking of similar compounds indicates that the N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore is oriented effectively within enzyme active sites, which is crucial for the observed inhibitory activity . With a molecular formula of C8H7F2NO3 and a molecular weight of 203.14 g/mol , this compound is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[5-(difluoromethyl)-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)5-1-2-6(12)11(3-5)4-7(13)14/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBMFUYAAFEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid is a compound of interest in pharmaceutical research, particularly for its potential anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F2NO3
  • Molecular Weight : 203.14 g/mol
  • CAS Number : 1225479-18-4

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in the inflammatory process. The compound exhibits dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory therapies.

Biological Evaluation

A study conducted by Yu et al. (2010) demonstrated that derivatives of difluoromethylated pyridines, including this compound, showed significant inhibition of COX and LOX enzymes. The compound exhibited the best combination of dual inhibitory activities among the tested derivatives, suggesting its potential as a therapeutic agent for inflammatory conditions .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedKey FindingsInhibition Type
Yu et al. (2010)This compoundBest dual COX and LOX inhibitorCOX-2 and 5-LOX
BenchChem (2024)N/ADescribes synthesis methods and applications in drug developmentN/A
PubChem (2024)1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl acetic acidStructural analysis and propertiesN/A

Pharmacological Applications

The primary application of this compound lies in pharmaceutical development as a potential anti-inflammatory agent. Its ability to inhibit COX and LOX pathways positions it as a candidate for treating conditions such as arthritis and other inflammatory diseases.

Safety and Toxicology

While the compound shows promise as an anti-inflammatory agent, safety assessments are crucial. Preliminary studies indicate that compounds with similar structures have manageable toxicity profiles; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
This compound 218.15 0.5 12.3 (pH 7.4)
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate 286.09 2.1 0.8
2-[3-(Methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid 225.19 1.2 5.6

Preparation Methods

Synthesis of N-Difluoromethyl-1,2-dihydropyridin-2-one Core

The core 1,2-dihydropyridin-2-one structure is synthesized via cyclization reactions starting from appropriate substituted pyridine or pyridone precursors. The difluoromethyl group is introduced using difluoromethylation reagents such as difluoromethyl halides or difluoromethyl sulfonates under controlled conditions to selectively functionalize the 5-position of the pyridinone ring.

Attachment of the Acetic Acid Moiety

The acetic acid functionality is introduced through alkylation at the nitrogen atom of the pyridinone ring. This is commonly achieved by reacting the N-difluoromethyl-1,2-dihydropyridin-2-one intermediate with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions to form the N-substituted acetic acid derivative.

Representative Synthesis Protocol (Based on Literature)

Step Reagents & Conditions Outcome/Notes
1 Starting pyridone derivative + difluoromethyl halide Selective difluoromethylation at 5-position on pyridinone ring
2 Nucleophilic substitution with haloacetic acid (e.g., ClCH2COOH) under basic conditions Formation of N-(difluoromethyl-1,2-dihydropyridin-2-one)-acetic acid
3 Purification via recrystallization or chromatography Isolation of pure this compound

Research Findings Supporting Preparation Methods

  • A study published in Bioorganic & Medicinal Chemistry Letters (2010) describes the synthesis of N-difluoromethyl-1,2-dihydropyridin-2-one acetic acid regioisomers, including this compound, via regioselective difluoromethylation followed by N-alkylation with acetic acid derivatives. The compounds showed potent dual COX-2 and 5-LOX inhibitory activity, confirming the importance of the difluoromethyl group and acetic acid linkage for biological activity.

  • Molecular modeling studies revealed that the difluoromethyl substituent fits within the secondary pocket of COX-2, mimicking the sulfonamide pharmacophore of celecoxib, while the pyridinone moiety interacts near the catalytic iron of 5-LOX, rationalizing the dual inhibition profile.

  • Another synthesis approach described in the Journal of Medicinal Chemistry (2009) involved the preparation of celecoxib analogues bearing the N-difluoromethyl-1,2-dihydropyridin-2-one moiety. The synthetic route emphasized the strategic installation of the difluoromethyl group and subsequent functionalization to yield dual COX-2/5-LOX inhibitors with promising anti-inflammatory activity.

Summary Table of Preparation Methods and Key Features

Preparation Step Reagents/Conditions Key Features/Notes
Difluoromethylation Difluoromethyl halides, base Regioselective introduction of CHF2 group at pyridinone 5-position
N-Alkylation with acetic acid moiety Haloacetic acid (e.g., chloroacetic acid), base Formation of N-substituted acetic acid derivative
Purification Chromatography, recrystallization Achieves high purity for biological evaluation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[5-(difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between difluoromethyl-substituted pyridinone precursors and activated acetic acid derivatives (e.g., bromoacetic acid). Key steps include:

  • Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation .
  • Catalyst Selection : Use palladium-based catalysts for cross-coupling or acid-catalyzed cyclization .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .
    • Optimization Strategy : Design a factorial experiment to test variables like solvent polarity, catalyst loading, and reaction time. Monitor yield and purity via HPLC .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR to confirm substitution patterns and difluoromethyl group integrity .
  • X-ray Crystallography : Resolve crystal structures to validate tautomeric forms (e.g., 1,2-dihydropyridin-2-one vs. pyridin-2-ol) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electrophilic sites for reactivity studies .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocol :

  • Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates, noting the difluoromethyl group’s potential as a hydrogen-bond donor .
  • Cellular Uptake : Measure permeability via Caco-2 monolayers, correlating results with logP values (predicted using ChemAxon software) .

Advanced Research Questions

Q. How can computational reaction design accelerate the development of derivatives?

  • ICReDD Framework :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., GRRM) to identify low-energy pathways for functionalization (e.g., C–H activation at the pyridinone ring) .
  • Machine Learning : Train models on existing pyridinone reaction datasets to predict optimal conditions for regioselective substitutions .
    • Case Study : A 2024 study achieved 85% yield in difluoromethyl-directed C–3 bromination using computational-guided solvent selection (DMF/water) .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Root Cause Analysis :

  • Tautomerism : The 1,2-dihydropyridin-2-one ↔ pyridin-2-ol equilibrium (detected via 15N ^{15}\text{N}-NMR) may alter binding affinity in different pH conditions .
  • Impacts : In a 2022 study, the pyridin-2-ol form showed 10x higher inhibition of COX-2 compared to the keto form .
    • Mitigation : Standardize assay buffers (pH 7.4 ± 0.1) and pre-equilibrate compound solutions .

Q. How can researchers address stability issues in aqueous formulations?

  • Degradation Pathways :

  • Hydrolysis : The 2-oxo group is prone to nucleophilic attack, leading to ring-opening under acidic conditions (t₁/₂ = 2.3 hrs at pH 3) .
    • Stabilization Strategies :
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 molar ratio) to protect against hydration .
  • Prodrug Design : Synthesize methyl ester derivatives to mask the acetic acid moiety, improving shelf-life .

Key Notes

  • Contradictory Data : Always validate tautomeric ratios via 1H^{1}\text{H}-NMR before biological testing .
  • Synthetic Pitfalls : Avoid prolonged heating (>80°C) to prevent decarboxylation of the acetic acid moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 2
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

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